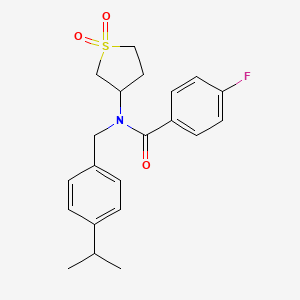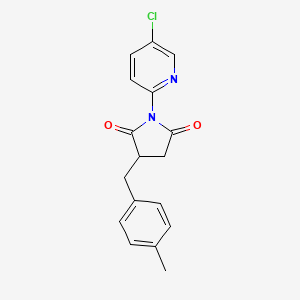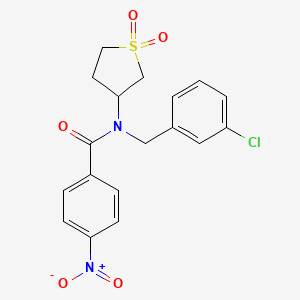
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AMPT, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying the role of dopamine in the brain.
Mechanism of Action
As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine. This inhibition leads to a decrease in dopamine levels in the brain. This decrease in dopamine can have significant effects on behavior and brain function. For example, dopamine plays a critical role in reward processing and motivation, so a decrease in dopamine levels can lead to a decrease in motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been well studied. As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione leads to a decrease in dopamine levels in the brain. This decrease in dopamine can lead to changes in behavior and brain function. For example, studies have shown that 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can lead to a decrease in reward-seeking behavior and can impair decision-making abilities.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for dopamine synthesis. Because 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione specifically inhibits tyrosine hydroxylase, researchers can be confident that the effects they observe are due to a decrease in dopamine levels. However, one limitation of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is that it can have off-target effects on other neurotransmitter systems. For example, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to decrease norepinephrine levels in addition to dopamine levels.
Future Directions
There are several future directions for research on 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the role of dopamine in addiction. By studying the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on reward-seeking behavior, researchers can gain insight into the role of dopamine in addiction and potentially develop new treatments for addiction. Additionally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on other neurotransmitter systems to gain a better understanding of its off-target effects. Finally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on brain function in different populations, such as individuals with psychiatric disorders or neurological conditions.
Scientific Research Applications
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used extensively in the field of neuroscience to study the role of dopamine in the brain. Specifically, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. By inhibiting dopamine synthesis, researchers can study the effects of dopamine depletion on behavior and brain function.
properties
IUPAC Name |
3-(1-adamantyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-12-3-2-4-16(5-12)22-17(20-21-18(22)23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMESFTPPTKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4078818.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4078827.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)


![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)
